molecular formula C17H16N2OS2 B2468430 Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1797649-24-1

Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2468430
CAS No.: 1797649-24-1
M. Wt: 328.45
InChI Key: NDSWHLMUHYOMDG-UHFFFAOYSA-N
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Description

  • Reactants: Piperidine-substituted benzothiazole intermediate and thiophene-2-carboxylic acid.
  • Conditions: Coupling reaction using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
  • Reaction: Formation of the final compound through amide bond formation.

Industrial Production Methods

Industrial production of Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The resulting intermediate is then subjected to further reactions to introduce the piperidine and thiophene moieties.

  • Step 1: Formation of Benzothiazole Core

    • Reactants: 2-aminobenzenethiol and an aldehyde or ketone.
    • Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
    • Reaction: Condensation reaction to form the benzothiazole ring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can be compared with other benzothiazole derivatives to highlight its uniqueness:

    Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone: Similar structure but with a different substitution pattern on the benzothiazole ring.

    Benzo[d]thiazol-2-yl(4-(phenyl)piperidin-1-yl)methanone: Similar structure but with a phenyl group instead of a thiophene group.

    Benzo[d]thiazol-6-yl(4-(methyl)piperidin-1-yl)methanone: Similar structure but with a methyl group instead of a thiophene group.

The unique combination of the benzothiazole, piperidine, and thiophene moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(13-3-4-14-16(10-13)22-11-18-14)19-7-5-12(6-8-19)15-2-1-9-21-15/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSWHLMUHYOMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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